molecular formula C24H19ClN2O5S B306488 2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid

2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid

Cat. No. B306488
M. Wt: 482.9 g/mol
InChI Key: BLYOIVXXTIAFFL-MALGGUPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been found to be effective in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound. Finally, the potential for toxicity at high concentrations could be further investigated to ensure the safety of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-chloro-5-furyl benzoic acid, which is then reacted with 2-aminothiazolidine-4-one to form the intermediate product. The intermediate product is then reacted with 2-methoxyethyl isocyanate and phenyl hydrazine to form the final product.

Scientific Research Applications

2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been found to be effective in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Molecular Formula

C24H19ClN2O5S

Molecular Weight

482.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H19ClN2O5S/c1-31-12-11-27-22(28)21(33-24(27)26-16-5-3-2-4-6-16)14-17-8-10-20(32-17)15-7-9-19(25)18(13-15)23(29)30/h2-10,13-14H,11-12H2,1H3,(H,29,30)/b21-14+,26-24?

InChI Key

BLYOIVXXTIAFFL-MALGGUPZSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=CC=C4

Origin of Product

United States

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